7-(1,3-Benzodioxol-5-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(1,3-Benzodioxol-5-yl)-2-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzodioxole moiety fused with a triazolopyrimidine scaffold, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-Benzodioxol-5-yl)-2-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of catalytic amounts of palladium complexes and bases such as cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(1,3-Benzodioxol-5-yl)-2-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific substituents on the benzodioxole or triazolopyrimidine moieties are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(1,3-Benzodioxol-5-yl)-2-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound can disrupt the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine scaffold and exhibits comparable inhibitory effects on CDK2.
Uniqueness
7-(1,3-Benzodioxol-5-yl)-2-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific benzodioxole moiety, which imparts unique chemical properties and enhances its biological activity. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile molecule in scientific research and drug development .
Properties
Molecular Formula |
C15H14N4O2 |
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Molecular Weight |
282.30 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14N4O2/c1-9(2)14-17-15-16-6-5-11(19(15)18-14)10-3-4-12-13(7-10)21-8-20-12/h3-7,9H,8H2,1-2H3 |
InChI Key |
LTHVISUTJDHPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=CC=NC2=N1)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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